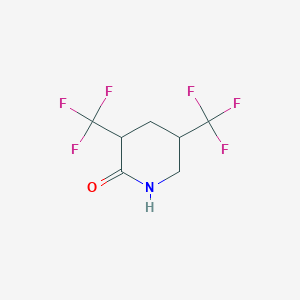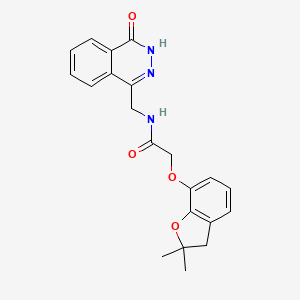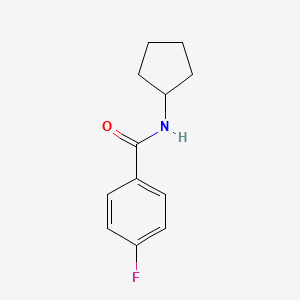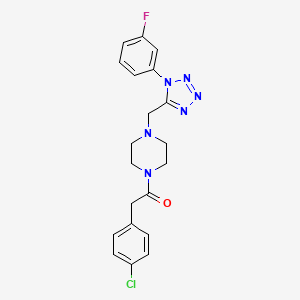
3,5-Bis(trifluoromethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(trifluoromethyl)piperidin-2-one is a chemical compound with the CAS Number: 2260936-18-1 . It has a molecular weight of 235.13 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F6NO/c8-6(9,10)3-1-4(7(11,12)13)5(15)14-2-3/h3-4H,1-2H2,(H,14,15) . Unfortunately, the search results do not provide more detailed information about the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Structural Determination : Research by Lagisetty, Powell, and Awasthi (2009) focused on synthesizing analogs of the cytotoxic compound 3,5-bis(2-fluorobenzylidene)-4-piperidone and characterizing their molecular structures. This included examining their conformation and crystallography, which is essential for understanding the compound's interactions at a molecular level (Lagisetty, Powell, & Awasthi, 2009).
Anti-proliferative Properties : Fawzy et al. (2019) synthesized 3,5-Bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides as curcumin mimics. These compounds showed significant anti-proliferative properties, outperforming 5-fluorouracil in some cases. This indicates potential applications in cancer therapy (Fawzy et al., 2019).
Solvent Properties in Ionic Liquids : Jong‐Min Lee (2011) explored the solvent properties of piperidinium ionic liquids, including those with bis(trifluoromethylsulfonyl)imide. This research is crucial for applications in green chemistry and industrial processes (Lee, 2011).
Stereochemistry and Biological Activity : Research on N-Trifyl substituted 1,4-diheterocyclohexanes by Shainyan et al. (2008) provided insights into the stereochemical behavior of similar compounds. This is vital for understanding the biological activity and potential pharmaceutical applications (Shainyan et al., 2008).
Anti-influenza Virus Activity : Abdella et al. (2017) reported on the synthesis of novel bis(4H-chromene-3-carbonitrile) derivatives, indicating potential antiviral applications, particularly against the H5N1 influenza virus (Abdella et al., 2017).
Thermophysical Properties of Ionic Liquids : Bhattacharjee, Carvalho, and Coutinho (2014) examined the impact of cation aromaticity on the thermophysical properties of piperidinium-based ionic liquids. This research has implications for the design of new ionic liquids with specific properties (Bhattacharjee, Carvalho, & Coutinho, 2014).
Electrolyte Solvents in Li-ion Batteries : Kim, Cho, and Shin (2013) studied the use of 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in Li-ion batteries. This underscores its potential in enhancing the performance of energy storage devices (Kim, Cho, & Shin, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and storing locked up .
Future Directions
Piperidines, including 3,5-Bis(trifluoromethyl)piperidin-2-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on discovering new synthesis methods and exploring the potential pharmacological applications of these compounds .
properties
IUPAC Name |
3,5-bis(trifluoromethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F6NO/c8-6(9,10)3-1-4(7(11,12)13)5(15)14-2-3/h3-4H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDBZWUDVGTWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC(=O)C1C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2726112.png)

![8-butyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726115.png)


![ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2726122.png)
![(E)-4-(Dimethylamino)-N-[[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2726123.png)
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2726124.png)

![1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2726126.png)
![4-[4-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenoxy]azetidin-2-one](/img/structure/B2726127.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide](/img/structure/B2726130.png)
![1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2726132.png)